molecular formula C18H14ClNO3S B1383119 Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate CAS No. 1159981-24-4

Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate

Cat. No. B1383119
M. Wt: 359.8 g/mol
InChI Key: CFCWRCHHEXEIQX-UHFFFAOYSA-N
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Description

“Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with an amino group at the 3-position and a carboxylate group at the 2-position. The carboxylate group is esterified with a methyl group. At the 5-position of the thiophene ring, there is a phenyl ring which is further substituted at the 4-position with a chlorophenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR and IR spectroscopy would be used to confirm the structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group could participate in reactions like acylation or alkylation. The ester group could undergo hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the carboxylate and the amino group would likely make it somewhat soluble in polar solvents .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a potential material for industrial applications, studies on its stability, reactivity, and other relevant properties would be needed .

properties

IUPAC Name

methyl 3-amino-5-[4-(4-chlorophenoxy)phenyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-22-18(21)17-15(20)10-16(24-17)11-2-6-13(7-3-11)23-14-8-4-12(19)5-9-14/h2-10H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWRCHHEXEIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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